Product packaging for Propiophenone(Cat. No.:CAS No. 93-55-0)

Propiophenone

Cat. No.: B1677668
CAS No.: 93-55-0
M. Wt: 134.17 g/mol
InChI Key: KRIOVPPHQSLHCZ-UHFFFAOYSA-N
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Description

Propiophenone (CAS 93-55-0), also known as 1-Phenylpropan-1-one or ethyl phenyl ketone, is a colorless liquid with a sweet odor and the chemical formula C9H10O and a molar mass of 134.18 g/mol. It is a versatile aryl ketone that is insoluble in water but miscible with organic solvents. This compound serves as a critical building block in organic synthesis, primarily as a pharmaceutical intermediate in the production of a wide range of active pharmaceutical ingredients (APIs). Its key application is as a precursor in the synthesis of central nervous system agents, including the antidepressant and smoking cessation drug Bupropion. Furthermore, it is a fundamental structure in the synthesis of other compounds such as the stimulant Methcathinone, anorectic agents like Amfepramone, and various other therapeutic molecules. Beyond pharmaceuticals, this compound is utilized in specialized chemical synthesis and is the subject of ongoing research in fields such as agrochemistry, where its phytotoxic properties are being evaluated for potential use as a natural bioherbicide. Commercially, it can be produced via the Friedel-Crafts acylation of benzene with propanoyl chloride or through the ketonization of benzoic and propionic acids. This product is strictly intended for research and development purposes in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic use, or for personal consumption. It is available to qualified researchers with comprehensive documentation, including a Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS) to ensure quality and safe handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B1677668 Propiophenone CAS No. 93-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpropan-1-one
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InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
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InChI Key

KRIOVPPHQSLHCZ-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)C1=CC=CC=C1
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID2044470
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Molecular Weight

134.17 g/mol
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Physical Description

Water-white to light amber liquid or solid with a strong flowery odor; mp = 17.5-21 deg C; [HSBD] Colorless or yellow liquid; mp = 17-18 deg C; [MSDSonline], Liquid, colourless oily liquid or low melting crystalline solid with a pungent, powerful, floral, herbaceous odour
Record name Propiophenone
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Boiling Point

218.0 °C @ 760 MM HG
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Solubility

MISCIBLE WITH METHANOL, ANHYD ETHANOL, ETHER, BENZENE, TOLUENE; INSOL IN WATER, GLYCEROL, ETHYLENE & PROPYLENE GLYCOL, Solubility in water = 0.2 wt% at 20 °C., 2 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.0105 @ 20 °C/4 °C, LIQ, 1.004-1.014
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Vapor Density

4.63 (AIR= 1)
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Vapor Pressure

0.17 [mmHg], 1.5 mm Hg at 20 °C
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Color/Form

WATER-WHITE TO LIGHT AMBER LIQ, LEAFLETS OR TABULAR CRYSTALS

CAS No.

93-55-0
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Melting Point

21 °C, CONGEALING TEMP: 17.5-21 °C, 19 - 20 °C
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Advanced Synthetic Methodologies for Propiophenone and Its Derivatives

Catalytic Synthesis Approaches

Modern organic synthesis heavily relies on catalytic methods to enhance reaction rates and control selectivity. For the synthesis of propiophenone and its derivatives, various catalytic systems have been developed, each offering unique advantages.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. crdeepjournal.org This methodology has been successfully applied to the synthesis of this compound derivatives, such as 4-benzyloxy this compound, an important active pharmaceutical intermediate (API). acs.orgresearchgate.net

In a notable application, 4-benzyloxy this compound was synthesized by reacting 4-hydroxy this compound with benzyl chloride in a liquid-liquid-liquid (L-L-L) phase-transfer catalysis system. acs.org This system utilized sodium hydroxide and tetrabutyl ammonium bromide (TBAB) as the catalyst. A key advantage of the L-L-L PTC system over the conventional liquid-liquid (L-L) PTC is the formation of a separate catalyst phase, which allows for easy separation and reuse of the catalyst. acs.org This process demonstrated 100% selectivity towards the desired product, 4-benzyloxy this compound, highlighting the efficiency and green chemistry principles of this approach. acs.org

The reaction mechanism involves the generation of the sodium salt of 4-hydroxy this compound in the aqueous phase, followed by an ion exchange with the quaternary ammonium salt (Q⁺X⁻) to form an ion pair (RO⁻Q⁺). This ion pair then transfers to the third phase where the reaction with benzyl chloride occurs. acs.org

Table 1: Key Parameters in the Synthesis of 4-Benzyloxy this compound via L-L-L PTC

Parameter Details
Reactants 4-hydroxy this compound, Benzyl chloride, Sodium hydroxide
Catalyst Tetrabutyl ammonium bromide (TBAB)
System Liquid-Liquid-Liquid Phase-Transfer Catalysis (L-L-L PTC)
Selectivity 100% for 4-benzyloxy this compound

| Advantage | Easy separation and reuse of the catalyst |

Asymmetric hydrogenation is a fundamental transformation for producing optically active secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov This method involves the addition of hydrogen to a prochiral ketone in the presence of a chiral catalyst, leading to the formation of a single enantiomer of the corresponding alcohol. wikipedia.org

Ruthenium (Ru) complexes with chiral diphosphine and amine-based ligands are highly effective catalysts for the asymmetric hydrogenation of ketones under neutral to slightly basic conditions. nih.govmdpi.com The chirality of the product is controlled by the specific combination of these ligands. For instance, the use of chiral ruthenium catalysts has demonstrated high enantioselectivity in the hydrogenation of various prochiral ketones. mdpi.com Iridium catalysts are also highly efficient for the asymmetric hydrogenation of ketones and imines, producing enantiomerically enriched chiral molecules. ajchem-b.com The development of these catalytic systems represents a significant advancement in the synthesis of chiral molecules, offering high efficiency and enantioselectivity. mdma.ch

Iridium catalysis has emerged as a versatile tool in organic synthesis. A method for the synthesis of o-hydroxyl propiophenones has been developed through the iridium-catalyzed reduction of o-hydroxyphenyl enaminones using silane as the reductant. nih.govresearchgate.net The presence of the hydroxyl group in the phenyl ring was found to be crucial for the reaction to proceed. The resulting o-hydroxyl this compound products can be further utilized in the synthesis of other valuable compounds, such as 3-methyl chromones. nih.gov

Furthermore, iridium catalysts have been designed for the asymmetric transfer hydrogenation of aryl ketones. mdpi.comresearchgate.net Chiral iridium complexes containing N-heterocyclic carbene (NHC) and amino acid ligands have shown high enantioselectivity in the reduction of acetophenone (B1666503) derivatives. mdpi.com The pH of the reaction medium can also play a critical role in controlling the chemoselectivity of iridium-catalyzed reductions. mdpi.com

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. googleapis.com However, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are required in stoichiometric amounts and generate significant waste. boisestate.edu Zeolites, which are microporous aluminosilicate minerals, have emerged as environmentally friendly, reusable solid acid catalysts for this reaction. boisestate.eduscirp.org

The synthesis of p-methoxythis compound, an intermediate for fine chemicals and pharmaceuticals, has been achieved through the Friedel-Crafts acylation of anisole with propionic anhydride using zeolite catalysts. mdpi.com Studies have shown that modifying the properties of zeolites, such as creating mesopores in ZSM-5, can significantly enhance their catalytic performance. mdpi.com For instance, a modified ZSM-5 catalyst exhibited higher selectivity towards p-methoxythis compound compared to the unmodified version, which was attributed to its increased surface area and enhanced acid sites. mdpi.com Mordenite zeolites have also been successfully employed for this transformation. The use of zeolites in Friedel-Crafts acylation offers a greener and more sustainable alternative to conventional methods. ntu.edu.tw

Table 2: Comparison of Zeolite Catalysts in Friedel-Crafts Acylation of Anisole

Catalyst Key Feature Conversion of Propionic Anhydride Reference
Modified ZSM-5 Increased surface area and enhanced acid sites Enhanced selectivity towards p-methoxythis compound mdpi.com
Dealuminated HMOR Solid acid catalyst 44.7%

| HMOR | Solid acid catalyst | 39.4% | |

Hypervalent iodine reagents have gained prominence as mild, non-toxic, and selective organocatalysts for a variety of oxidative transformations. rsc.orgrsc.org These reagents, which have properties similar to transition metals, can be used in catalytic amounts to functionalize organic molecules. beilstein-journals.orgnih.gov

In the context of this compound, chiral hypervalent iodine reagents have been investigated for the catalytic enantioselective α-oxytosylation of this compound. cardiff.ac.uk This reaction introduces a functional group at the α-position of the ketone with control over the stereochemistry. While initial results have shown low to moderate enantioselectivities, this research represents the first example of enantioselective organocatalysis using hypervalent iodine reagents for this type of transformation, opening up new avenues for the functionalization of this compound and its derivatives. cardiff.ac.uk

Classical and Emerging Synthetic Pathways

Beyond the catalytic methods discussed, both classical and novel synthetic routes to this compound are of significant interest.

One of the most traditional methods for preparing this compound is the Friedel-Crafts reaction of benzene with propanoyl chloride or propionic anhydride. erowid.org Another established commercial method is the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C). A vapor-phase cross-decarboxylation process, reacting benzoic acid with propionic acid over a catalyst at high temperatures, is also an attractive alternative. googleapis.comgoogle.comgoogle.com

Emerging synthetic pathways aim to simplify procedures and improve efficiency. For instance, a "one-pot" method for synthesizing this compound compounds has been developed. This involves reacting propylbenzene with an organic acid, iodine, and tert-butyl hydroperoxide in a single step, simplifying the synthesis route and reducing costs by avoiding the need for additional solvents. google.com Another approach involves the reaction of acetophenone with formaldehyde in isobutanol under hydrogen pressure, yielding this compound. prepchem.com These newer methods offer potential advantages in terms of operational simplicity and cost-effectiveness.

Friedel-Crafts Acylation Variations for this compound Production

The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl ketones like this compound. wikipedia.org It traditionally involves the reaction of an aromatic compound, such as benzene, with an acylating agent, typically propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orggoogle.comgoogle.com However, variations on this classic method have been developed to address issues such as catalyst waste, harsh reaction conditions, and environmental concerns. google.comgoogleapis.com

Modern advancements focus on utilizing alternative and reusable catalysts. Solid acid catalysts, including zeolites (such as H-Beta zeolite and mordenite), ferrites, and sulfated zirconia, have emerged as effective heterogeneous catalysts. researchgate.net These materials offer advantages like easier separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity for the desired para-isomer, as seen in the acylation of substituted benzenes like anisole. researchgate.net For instance, the acylation of anisole with propionic anhydride over H-Beta zeolite can yield p-methoxythis compound with high conversion and selectivity.

The choice of acylating agent and catalyst can significantly influence the reaction's outcome. While acyl chlorides are highly reactive, they generate hydrogen chloride gas. sciencemadness.org Propionic anhydride is a less corrosive alternative. researchgate.net The catalyst's strength and nature also dictate the substrate and positional selectivity of the reaction. sci-hub.se Research has explored a range of catalysts to optimize yields and minimize waste, including ionic liquids and trifluoromethanesulfonic acid types, though cost and recovery can be limiting factors for industrial-scale production. google.com

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for this compound and its Derivatives

Catalyst Type Examples Advantages Disadvantages
Traditional Lewis Acids AlCl₃, FeCl₃ High reactivity, low cost Corrosive, generates hazardous waste, often used in stoichiometric amounts
Zeolites H-Beta, Mordenite Reusable, high selectivity, environmentally friendly May require higher temperatures, potential for deactivation
Ferrites Nickel Ferrite (NF), Copper Nickel Ferrite (CNCF) High thermal stability, easy separation, good yield and selectivity Can be deactivated by coke formation over time

| Other Solid Acids | Sulfated Zirconia, Heteropoly acids | Strong acid sites, high activity | Can be expensive, preparation can be complex |

Synthesis via Propylbenzene, Organic Acids, Iodine, and Hydroperoxide

An alternative pathway to this compound involves the direct oxidation of propylbenzene. A specific patented method describes a one-pot synthesis using propylbenzene, an organic acid, iodine, and a hydroperoxide, such as tert-butyl hydroperoxide. google.com This reaction is typically carried out at elevated temperatures, ranging from 80-120°C, for a duration of 8 to 24 hours. google.com

The proposed reaction mechanism involves the in-situ generation of an acyl radical from the organic acid, facilitated by iodine and the hydroperoxide, which then attacks the benzylic position of the propylbenzene. This method simplifies the synthetic process by avoiding the separate preparation of an acylating agent and the use of strong Lewis acids, potentially reducing reaction steps and costs. google.com The final product is isolated through extraction with an organic solvent followed by drying. google.com

Reaction Parameters:

Reactants: Propylbenzene, Organic Acid, Iodine, tert-Butyl Hydroperoxide

Molar Ratio: Propylbenzene : Organic Acid : Iodine : tert-Butyl Hydroperoxide = 1 : 1-2 : 0.2-0.3 : 6-8 google.com

Temperature: 80-120 °C google.com

Reaction Time: 8-24 hours google.com

Preparation of this compound from Acetophenone Derivatives

This compound can be synthesized from the more readily available acetophenone through homologation, which involves the addition of a single carbon atom to the acetyl group. One common route proceeds via the Mannich reaction. orgsyn.org Acetophenone is reacted with formaldehyde and a secondary amine hydrochloride, such as dimethylamine hydrochloride, to produce a β-aminoketone, specifically 3-(N,N-dimethylamino)this compound hydrochloride. orgsyn.orgscielo.brsigmaaldrich.com This intermediate, a Mannich base, can then be subjected to further reactions to yield this compound, although the primary use of this intermediate is often as a precursor for other derivatives. scielo.br

Another method involves the direct reaction of acetophenone with a mixture of formaldehyde in an alcohol solvent, such as isobutanol, under high temperature (e.g., 180°C) and pressure in the presence of hydrogen gas and a catalyst. prepchem.com This process can yield this compound directly, with reported yields around 52.8% based on the formaldehyde used. prepchem.com

Synthesis of β-Aminoketones and γ-Aminoalcohols from 3-(N,N-dimethylamino)this compound Derivatives

The Mannich base, 3-(N,N-dimethylamino)this compound, and its substituted derivatives are versatile starting materials for synthesizing libraries of β-aminoketones and γ-aminoalcohols. scielo.brresearchgate.net This methodology involves the N-alkylation of secondary amines (including various benzylamines) with the this compound salt. scielo.br The reaction proceeds by refluxing the 3-(N,N-dimethylamino)this compound hydrochloride with the chosen secondary amine in a suitable solvent system, such as 1,4-dioxane and triethylamine. scielo.br This process yields a diverse range of substituted β-aminoketones. scielo.brresearchgate.net

These synthesized β-aminoketones can be further transformed into the corresponding γ-aminoalcohols through the reduction of their carbonyl group. scielo.brresearchgate.net This reduction can be achieved using chemical reducing agents like sodium borohydride (NaBH₄) in methanol or through catalytic hydrogenation. researchgate.net This two-step approach provides an efficient route to structurally diverse γ-aminoalcohols, which are valuable scaffolds in medicinal chemistry. scielo.brresearchgate.netnih.gov

Table 2: Synthesis of β-Aminoketones and γ-Aminoalcohols

Starting Material Reagent(s) Product Type Yields
3-(N,N-dimethylamino)this compound HCl Secondary Benzylamines β-Aminoketones Good to excellent scielo.br

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several alternative synthetic routes for this compound have been developed to minimize environmental impact. A prominent example is the vapor-phase cross-decarboxylation process. google.comgoogleapis.comgoogle.com This method involves reacting benzoic acid and propionic acid at high temperatures (450–550 °C) over a solid catalyst, such as calcium acetate and alumina. wikipedia.org The reaction produces this compound, carbon dioxide, and water as the main products, avoiding the corrosive reagents and halogenated waste streams associated with traditional Friedel-Crafts reactions. wikipedia.orggoogleapis.comgoogle.com A key challenge in this process is suppressing the formation of by-products like isobutyrophenone, which can be achieved by introducing water or a secondary alcohol into the feed stream. google.comgoogle.com

The use of solid acid catalysts like zeolites and functionalized nanoparticles in liquid-phase reactions also represents a green approach. researchgate.netnih.gov These catalysts are often non-corrosive, reusable, and can be easily separated from the reaction products, simplifying the work-up procedure and reducing waste. researchgate.net Furthermore, developing syntheses in environmentally benign solvents, such as ionic liquids or even water, is an active area of research aimed at making the production of this compound and its derivatives more sustainable. nih.govresearchgate.net

Derivatization Strategies for this compound

This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules. Derivatization strategies typically target the phenyl ring, the carbonyl group, or the α- or β-positions of the ethyl side chain.

Synthesis of Substituted this compound Derivatives

A multitude of substituted this compound derivatives have been synthesized for various applications, particularly in medicinal chemistry. nih.govgoogle.com Standard electrophilic aromatic substitution reactions can be used to introduce substituents onto the phenyl ring. For example, Friedel-Crafts acylation of substituted benzenes like anisole directly yields substituted propiophenones such as 4-methoxythis compound. researchgate.net

Derivatization can also occur at the side chain. The Mannich reaction, as previously discussed, introduces an aminomethyl group at the β-position, leading to compounds like 4'-substituted 2-methyl-3-piperidino-propiophenones. google.com The α-position is also reactive and can undergo reactions such as benzoxylation, where an arylcarboxy group is added using terminal aryl olefins as the source under metal-free conditions. researchgate.net This allows for the synthesis of α-benzoyloxy this compound derivatives. researchgate.net

The carbonyl group itself is a key site for derivatization. It can be reduced to a hydroxyl group to form alcohols or can react with amines to form imines, which can then be further modified. These strategies have been employed to create series of derivatives, including those with hypoglycemic and antidiabetic properties. nih.govgoogle.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
Acetophenone
Aluminum chloride
Amylsalicylate
Anisaldehyde
Anisole
Benzaldehyde
Benzene
Benzoic acid
Cananga
Carbon dioxide
Cyclohexanone
Diethyl ketone
3-(N,N-dimethylamino)this compound
3-(N,N-dimethylamino)this compound hydrochloride
Dimethylamine hydrochloride
Ethylbenzoate
Formaldehyde
Isobutanol
Isobutyrophenone
Isopropanol
Lavandin oil
p-methoxy this compound
Phenylacetaldehyde
Propanoyl chloride
Propionic acid
Propionic anhydride
This compound
Propylbenzene
Sodium borohydride
tert-butyl hydroperoxide
Tolperisone
Triethylamine

Synthesis of Schiff Bases from Hydroxythis compound

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a significant class of organic compounds with diverse applications. The synthesis of Schiff bases from hydroxythis compound derivatives typically involves the condensation reaction with a primary amine. This reaction is a versatile method for creating a wide array of Schiff base ligands.

The general synthetic strategy involves the refluxing of a substituted 2'-hydroxythis compound with an equimolar amount of an aliphatic or aromatic amine in a suitable solvent, such as ethanol, for a period of 3 to 5 hours. The progress of the reaction can be conveniently monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the Schiff base product is typically precipitated by pouring the mixture into ice-cold water. The resulting solid is then collected by filtration and can be purified by recrystallization from a solvent like hot ethanol to yield the final product, often as a colored, crystalline solid with a sharp melting point.

The formation of the Schiff base is confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy is a key tool for characterization, with the appearance of a characteristic absorption band in the range of 1595-1684 cm⁻¹ corresponding to the stretching vibration of the newly formed C=N (azomethine) bond. Concurrently, the disappearance of the C=O stretching band of the this compound starting material is observed. Furthermore, the presence of a broad absorption band in the region of 3000-3200 cm⁻¹ confirms the retention of the phenolic hydroxyl (-OH) group. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides further structural confirmation, with a characteristic signal for the phenolic -OH proton appearing at a downfield chemical shift, typically between 12 and 17 ppm.

A variety of substituted hydroxypropiophenones and amines can be utilized in this synthesis, leading to a diverse library of Schiff bases. The table below presents a selection of synthesized Schiff bases derived from substituted 2'-hydroxypropiophenones, highlighting the versatility of this synthetic methodology.

2'-Hydroxythis compound DerivativeAmineResulting Schiff BaseYield (%)Melting Point (°C)
2'-Hydroxy-5'-methylthis compoundAniline2-(1-(phenylimino)propyl)-4-methylphenol72118
2'-Hydroxy-5'-methylthis compoundp-Toluidine4-methyl-2-(1-(p-tolylimino)propyl)phenol75124
2'-Hydroxy-5'-chlorothis compoundBenzylamine2-(1-(benzylimino)propyl)-4-chlorophenol69105
2'-Hydroxy-5'-bromothis compoundPropylamine4-bromo-2-(1-(propylimino)propyl)phenol6598

Formation of Aryl Alkenes from this compound

The conversion of this compound and its derivatives into aryl alkenes is a valuable transformation in organic synthesis, providing access to important building blocks for polymers, pharmaceuticals, and fine chemicals. Several effective methodologies have been developed for this purpose, each with its own advantages in terms of reaction conditions and stereoselectivity.

One common and straightforward approach is a two-step sequence involving the reduction of the carbonyl group followed by dehydration of the resulting alcohol. The initial reduction of this compound to 1-phenyl-1-propanol can be achieved with high efficiency using a variety of reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol being a frequently employed method due to its mildness and high yield. The subsequent dehydration of the secondary alcohol to form the aryl alkene, 1-phenylprop-1-ene, is typically accomplished by heating the alcohol in the presence of an acid catalyst. para-Toluenesulfonic acid (p-TsOH) in a solvent like toluene, often with azeotropic removal of water using a Dean-Stark apparatus, is a common and effective method for this dehydration step. This two-step process is a reliable way to synthesize 1-phenylprop-1-ene from this compound.

A more direct conversion of aryl ketones to aryl alkenes can be achieved through a modified Clemmensen reduction. While the classical Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) typically reduces ketones to alkanes, a modified procedure allows for the isolation of the alkene as the major product. This is accomplished by refluxing the aryl ketone with amalgamated zinc in a mixture of 88% formic acid and 95% ethanol. This method provides a direct route to aryl alkenes from the corresponding ketones in a single step.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful and widely used methods for the synthesis of alkenes from carbonyl compounds, including ketones like this compound. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

The Wittig reaction involves the reaction of a phosphonium ylide with a ketone. For the synthesis of a substituted alkene from this compound, a corresponding alkyltriphenylphosphonium halide would be treated with a strong base to generate the ylide, which then reacts with this compound. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides, such as those derived from simple alkyl halides, tend to favor the formation of the (Z)-alkene (cis isomer). In contrast, stabilized ylides, which contain an electron-withdrawing group, generally lead to the preferential formation of the (E)-alkene (trans isomer).

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion, which is typically more nucleophilic and less basic than a Wittig ylide. A significant advantage of the HWE reaction is that it generally provides excellent stereoselectivity for the (E)-alkene. The reaction of this compound with a phosphonate reagent like triethyl phosphonoacetate in the presence of a base would be expected to yield the corresponding α,β-unsaturated ester with high (E)-selectivity. The aqueous workup for the HWE reaction is also often simpler, as the phosphate byproduct is water-soluble. The choice between the Wittig and HWE reactions for the olefination of this compound would depend on the desired stereochemistry of the resulting aryl alkene.

The following table summarizes various methods for the formation of aryl alkenes from this compound and its derivatives, highlighting the diversity of available synthetic strategies.

Starting MaterialReagents and ConditionsProductYield (%)Key Features
This compound1. NaBH₄, EtOH 2. p-TsOH, Toluene, Reflux1-Phenylprop-1-eneHighTwo-step process, reliable synthesis.
4'-Methoxythis compoundAmalgamated Zinc, 88% Formic Acid, 95% Ethanol, Refluxtrans-AnetholeNot specifiedDirect conversion of ketone to alkene.
This compoundPh₃P=CHCH₃ (from Ethyltriphenylphosphonium bromide + strong base)1-Phenyl-1-butene (mixture of E/Z)Not specifiedNon-stabilized ylide, generally favors Z-isomer.
This compound(EtO)₂P(O)CH₂CO₂Et, NaHEthyl 3-phenyl-2-butenoate (predominantly E-isomer)Not specifiedHWE reaction, high E-selectivity.

Reaction Kinetics and Mechanisms

The oxidation of this compound can proceed through different pathways depending on the oxidizing agent and reaction conditions. One notable oxidation is the haloform reaction, which occurs in the presence of a base and a halogen. For instance, the oxidation with alkaline hypobromite solution leads to the formation of benzoic acid. This reaction is believed to proceed via the formation of an enolate, followed by halogenation at the α-carbon. Subsequent nucleophilic attack by hydroxide and cleavage of the carbon-carbon bond results in the formation of benzoate and bromoform.

Another oxidative pathway involves the cleavage of this compound to produce benzoic acid, a reaction of industrial significance. While the direct oxidation of this compound to benzoic acid can be challenging, related processes, such as the oxidation of acetophenone, provide insights into potential mechanisms. In such oxidations, byproducts like formic acid, benzaldehyde, and diphenylethanedione may be formed. google.com The mechanism for the oxidation of acetophenone to benzoic acid, which can be analogous for this compound, involves the formation of a sodium benzoate intermediate through reaction with an oxidizing agent like sodium hypochlorite in the presence of a base, followed by acidification to yield benzoic acid. doubtnut.comtruman.edu

It is important to note that under certain conditions, such as chlorination in aqueous alkali with low concentrations of hypochlorite, the reaction can yield products like 2-phenylglyceric acid. This is formed through the further oxidation of an intermediate, 1-phenyl-1,2-propanedione. researchgate.net

The chlorination of this compound in an alkaline aqueous solution has been a subject of detailed kinetic studies. This reaction does not proceed directly to cleavage but instead forms α-hydroxythis compound as the first identifiable intermediate. researchgate.netcdnsciencepub.com This intermediate then undergoes a slower oxidation to produce aromatic acids. researchgate.netcdnsciencepub.com The initial belief that the reaction involved the formation of α,α-dihalothis compound followed by hydrolysis and oxidative cleavage has been revised based on kinetic data. cdnsciencepub.com

The reaction course involves a rapid initial chlorination of this compound, which is then followed by a rapid hydrolysis that competes with a second chlorination. The resulting α-hydroxythis compound is then slowly oxidized. The products of this slower oxidation can include not only benzoic acid but also mandelic acid, atrolactic acid, and phenylglyceric acid. cdnsciencepub.com

By analyzing the kinetics of the initial chlorination step, the pKa value of this compound has been determined to be 17.56 ± 0.51. researchgate.netcdnsciencepub.com This method of determining the pKa of ketones through the analysis of their chlorination kinetics has been applied to a range of similar compounds. cdnsciencepub.com

The mechanism for the initial stages of the reaction can be summarized as follows:

Enolate Formation: this compound is deprotonated by hydroxide to form an enolate.

Chlorination: The enolate reacts with hypochlorite in a rapid step to form 2-chloro-1-phenyl-1-propanone (CPP).

Hydrolysis vs. Second Chlorination: The CPP can then either undergo rapid hydrolysis to form 2-hydroxy-1-phenyl-1-propanone (HPP) or a second chlorination.

The rate constant for the hydroxide-catalyzed hydrolysis of CPP has been measured and found to be rapid relative to the subsequent reactions of the hydroxythis compound intermediate. cdnsciencepub.com

This compound enolates are valuable intermediates in carbon-carbon bond-forming reactions, particularly in domino aldol reactions. These reactions, which involve a sequence of bond-forming events without the isolation of intermediates, can lead to the formation of complex cyclic structures in a highly stereoselective manner. nih.govnih.gov A one-pot transformation involving the reaction of ketones like this compound with aldehydes in the presence of metal halides can produce tetrahydro-2H-pyran-2,4-diols with high diastereoselectivity. nih.gov

The process begins with the deprotonation of this compound using a strong base, such as lithium diisopropylamide (LDA), to generate the enolate. This enolate is then reacted with a metal halide, and the resulting metal enolate is treated with an aldehyde. nih.gov The choice of metal has a significant effect on the yield of the domino aldol product.

Effect of Different Metals on the Yield of the Domino Aldol Reaction Product of this compound and Benzaldehyde
Metal HalideYield of Domino Product (%)
AlCl₃44
GaCl₃17
InCl₃94
TiCl₄36
ZrCl₄60
SnCl₄13

The reaction is also sensitive to the nature of the aldehyde used. A variety of aromatic aldehydes can participate in this transformation. However, sterically hindered aldehydes, such as anthracene-9-carbaldehyde, can lead to a significant decrease in the yield of the domino product. nih.gov

Computational Chemistry in Mechanistic Elucidation

Molecular modeling techniques, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, have been employed to investigate the interactions of this compound derivatives with biological targets. These computational methods are instrumental in understanding structure-activity relationships and in the design of new, more potent molecules. simulations-plus.combg.ac.rs

For instance, molecular modeling studies have been conducted on this compound derivatives to explore their inhibitory activity against HIV-1 protease. simulations-plus.combg.ac.rs In these studies, a 3D-QSAR model was developed to correlate the molecular structure of chalcones, which are derivatives of this compound, with their anti-HIV-1 activity. researchgate.net Docking studies were also performed to understand the binding interactions of these compounds within the active site of the enzyme. simulations-plus.comresearchgate.net These computational approaches help to identify key structural features that enhance the inhibitory activity and to predict the binding modes of the inhibitors. simulations-plus.comresearchgate.net

In a study of tryptamine derivatives as potential multi-target directed ligands for Alzheimer's disease, a this compound derivative demonstrated effective binding to the acetylcholinesterase enzyme, as shown by molecular docking. The this compound moiety was found to move deep into the catalytic active site (CAS) of the enzyme, establishing a key hydrogen bond. mdpi.com

Density Functional Theory (DFT) and other quantum chemical methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) are powerful tools for analyzing the structural and electronic properties of molecules like this compound. These methods can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. dergipark.org.trdntb.gov.uanih.gov

DFT calculations have been used to support the pharmacophoric features derived from 3D-QSAR models of this compound derivatives. simulations-plus.com For example, Molecular Electrostatic Potential (MEP) and Mulliken charge analysis using DFT can help to rationalize the observed structure-activity relationships. simulations-plus.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electron-donating and electron-accepting abilities of a molecule, respectively. dergipark.org.trnih.govyoutube.comyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov These calculations have been applied to this compound derivatives to understand their electronic properties and potential for charge transfer in chemical reactions. dergipark.org.tr

While direct comparative studies of DFT, MP2, and HF methods specifically on this compound are not extensively detailed in the provided context, the application of DFT in the analysis of its derivatives highlights the utility of these computational approaches in elucidating the fundamental electronic characteristics that govern the reactivity of this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables for the following sections:

Mechanistic Investigations of Propiophenone Reactions3.2.3. Homo Lumo Studies for Chemical Activity and Stability3.2.4. Natural Bond Orbital Nbo Analysis for Hyperconjugation3.2.5. Electrostatic Potential Esp Calculations

To fulfill the user's request, access to specific theoretical chemistry studies or computational research focused squarely on propiophenone would be required. Without such source material, any attempt to provide the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization and Analytical Methods for Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of propiophenone provides distinct signals that correspond to the different types of protons in the molecule. The spectrum is characterized by signals for the aromatic protons of the phenyl group and the aliphatic protons of the ethyl group.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.28 and 7.95 ppm chemicalbook.com. The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the carbonyl and resonate at the lower end of this range (around 7.95 ppm), while the meta and para protons resonate at slightly higher fields chemicalbook.com.

The protons of the ethyl group give rise to two distinct signals. The methylene (-CH₂) protons, which are adjacent to the electron-withdrawing carbonyl group, appear as a quartet at approximately 2.98 ppm chemicalbook.com. The quartet splitting pattern is a result of spin-spin coupling with the three neighboring methyl protons. The methyl (-CH₃) protons appear as a triplet at around 1.22 ppm, with the triplet pattern arising from coupling with the two adjacent methylene protons chemicalbook.com.

Interactive Table: ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho) ~7.95 Multiplet
Aromatic (meta, para) ~7.28 - 7.68 Multiplet
Methylene (-CH₂) ~2.98 Quartet

Data sourced from a typical spectrum in CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The most downfield signal corresponds to the carbonyl carbon, which is highly deshielded and typically appears around 200 ppm. The aromatic carbons of the phenyl ring show several signals in the region of approximately 128 to 137 ppm. The ipso-carbon (the carbon attached to the carbonyl group) has a distinct chemical shift from the ortho, meta, and para carbons. The aliphatic carbons of the ethyl group appear at higher fields. The methylene (-CH₂) carbon, being adjacent to the carbonyl group, is more deshielded and appears around 31 ppm, while the terminal methyl (-CH₃) carbon resonates at the highest field, typically around 8 ppm.

Interactive Table: ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
Carbonyl (C=O) ~200.7
Aromatic (C-ipso) ~137.0
Aromatic (C-para) ~132.8
Aromatic (C-ortho) ~128.6
Aromatic (C-meta) ~128.0
Methylene (-CH₂) ~31.7

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for this compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at an m/z of 134, corresponding to the molecular weight of the compound (C₉H₁₀O) massbank.eu. The most abundant peak in the spectrum, known as the base peak, occurs at an m/z of 105 chegg.comchegg.com. This peak results from the characteristic α-cleavage of the bond between the carbonyl group and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of the stable benzoyl cation ([C₆H₅CO]⁺) chegg.com.

Another significant fragment is observed at m/z 77, which corresponds to the phenyl cation ([C₆H₅]⁺), formed by the loss of a carbonyl group (CO) from the benzoyl cation. A smaller peak at m/z 51 is also typically present, resulting from the further fragmentation of the phenyl cation.

Interactive Table: Major Fragments in the Mass Spectrum of this compound

m/z Ion Structure
134 [C₆H₅COCH₂CH₃]⁺ (Molecular Ion)
105 [C₆H₅CO]⁺ (Base Peak)
77 [C₆H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic structure of molecules like this compound by measuring the absorption of UV or visible light. shu.ac.uk The absorption of this radiation promotes valence electrons from their ground state to a higher energy, or excited, state. pharmatutor.org In organic molecules, these absorptions are typically broad bands rather than sharp lines due to the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk

This compound, as an aromatic ketone, possesses a molecular structure with two primary chromophores: the carbonyl group (C=O) and the benzene ring. nih.gov These functional groups contain π electrons and, in the case of the carbonyl oxygen, non-bonding (n) electrons, which are responsible for the compound's characteristic UV absorption profile. shu.ac.uktanta.edu.eg The main electronic transitions observed for this compound are the π → π* and n → π* transitions. pharmatutor.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are characteristic of unsaturated systems like the benzene ring and the carbonyl group. shu.ac.uk These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity). shu.ac.uk For this compound, the intense absorption band observed around 250 nm is attributed to the π → π* transition of the conjugated system formed by the benzene ring and the carbonyl group. drugfuture.comstudyraid.com

n → π Transitions:* This type of transition involves promoting a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital. pharmatutor.orguzh.ch These transitions require less energy than π → π* transitions and therefore occur at longer wavelengths. pharmatutor.orguzh.ch However, n → π* transitions are "forbidden" by symmetry rules, resulting in bands of significantly lower intensity (low molar absorptivity). pharmatutor.org In this compound, the weak absorption band observed at longer wavelengths, around 323 nm, is characteristic of an n → π* transition of the carbonyl group. drugfuture.com

The UV absorption maxima for this compound are solvent-dependent. The data below is for this compound dissolved in hexane. drugfuture.com

Table 1: UV-Vis Absorption Data for this compound in Hexane

Absorption Maximum (λmax) Electronic Transition Type Associated Chromophore
250 nm π → π* Benzene Ring / Carbonyl
280 nm π → π* Benzene Ring (fine structure)
323 nm n → π* Carbonyl Group

Data sourced from drugfuture.com

Electrochemical Studies of this compound and Its Complexes

Electrochemical methods are employed to investigate the redox properties of molecules, providing insights into their electron transfer capabilities and reaction mechanisms. For compounds like this compound, these studies typically focus on the reduction of the carbonyl group and potential oxidation of the aromatic system under specific conditions.

Cyclic voltammetry (CV) is a versatile and widely used electrochemical technique for studying the redox behavior of chemical compounds. mdpi.comaalto.fi The method involves applying a linearly cycling potential to an electrode immersed in a solution of the analyte and measuring the resulting current. aalto.fi The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the oxidation and reduction potentials of the analyte and the reversibility of the electron transfer processes. mdpi.com

In the context of this compound, CV can be used to study the reduction of its ketone functional group. Aromatic ketones typically undergo a one-electron reduction to form a radical anion in aprotic solvents. This process can be reversible or quasi-reversible depending on the stability of the radical anion formed. The voltammogram for such a process would show a cathodic peak (reduction) on the forward scan and an anodic peak (oxidation of the generated species) on the reverse scan.

The key parameters obtained from a cyclic voltammogram include:

Anodic Peak Potential (Epa): The potential at which the maximum oxidation current is observed.

Cathodic Peak Potential (Epc): The potential at which the maximum reduction current is observed.

Anodic Peak Current (Ipa): The maximum current measured during the oxidation process.

Cathodic Peak Current (Ipc): The maximum current measured during the reduction process.

For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is theoretically 59 mV at 25 °C, and the ratio of peak currents (Ipa/Ipc) is equal to one. Deviations from these values suggest quasi-reversible or irreversible behavior, often due to coupled chemical reactions or slow electron transfer kinetics. While specific experimental data for this compound is not detailed in the provided search results, the table below illustrates typical parameters measured in a CV experiment for an aromatic ketone.

Table 2: Representative Cyclic Voltammetry Parameters for Aromatic Ketone Reduction

Parameter Symbol Typical Description
Cathodic Peak Potential Epc Potential for the reduction of the C=O group.
Anodic Peak Potential Epa Potential for the oxidation of the generated radical anion.
Peak Potential Separation ΔEp Indicates the reversibility of the electron transfer.
Peak Current Ratio Ipa / Ipc Also indicates reversibility and stability of the reduced species.

Cyclic voltammetry is also a powerful tool for determining key kinetic variables that describe the dynamics of an electrochemical reaction. biologic.netresearchgate.net By analyzing the effect of the potential scan rate on the cyclic voltammogram, one can extract parameters such as the diffusion coefficient (D) and the charge transfer coefficient (α). biologic.net

Diffusion Coefficient (D): The diffusion coefficient is a measure of the rate at which the electroactive species (this compound) moves from the bulk solution to the electrode surface via diffusion. thermopedia.com For a reversible or irreversible process, the peak current (Ip) is proportional to the square root of the scan rate (ν¹/²). The diffusion coefficient can be calculated using the Randles-Sevcik equation (for reversible systems) or a modified version for irreversible systems. The slope of a plot of Ip versus ν¹/² is used to determine D. biologic.net The dimension of D is typically cm²/s. thermopedia.com

Charge Transfer Coefficient (α): The charge transfer coefficient signifies the fraction of the applied potential that facilitates the electrochemical reaction by lowering the activation energy barrier. wikipedia.org It is a measure of the symmetry of the energy barrier between the reactant and the product. reddit.com For an irreversible process, the peak potential (Ep) shifts with the scan rate. The value of α can be determined from the slope of a plot of Ep versus the logarithm of the scan rate (log ν). taylorandfrancis.comrasayanjournal.co.in The charge transfer coefficient is a dimensionless quantity, typically with a value between 0 and 1. wikipedia.org

Table 3: Methods for Determining Kinetic Variables from Cyclic Voltammetry

Kinetic Variable Symbol Method of Determination Relationship Studied
Diffusion Coefficient D Randles-Sevcik Analysis Peak Current (Ip) vs. (Scan Rate)¹/²
Charge Transfer Coefficient α Tafel Analysis Peak Potential (Ep) vs. log(Scan Rate)

These methods provide a framework for the detailed kinetic analysis of the electrochemical reduction of this compound.

Research Applications of this compound and Its Derivatives

This compound, an aromatic ketone, and its various derivatives have demonstrated significant potential in diverse research areas, particularly within medicinal chemistry and pharmaceutical development. Their versatile chemical structure allows for the synthesis of a wide range of compounds with promising biological activities.

Medicinal Chemistry and Pharmaceutical Research

This compound and its derivatives are actively investigated for their therapeutic potential, serving as key intermediates and lead compounds in the discovery and development of novel pharmaceutical agents.

This compound as a Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). It is utilized in the preparation of compounds with diverse pharmacological properties. For instance, this compound is an intermediate in the synthesis of phenmetrazine, an appetite suppressant. wikipedia.org It is also used in the synthesis of ephedrine (B3423809) and related compounds. this compound derivatives are explored as precursors for pharmaceutical agents and other bioactive compounds, with their carbonyl group facilitating nucleophilic addition reactions essential for synthesizing complex molecules for medicinal chemistry.

Development of Novel Therapeutic Agents from this compound Derivatives

Research efforts are focused on synthesizing novel therapeutic agents by modifying the this compound structure. These derivatives are being explored for a range of biological activities, including analgesic, anti-inflammatory, and neuromodulatory effects. ontosight.ai Specific this compound derivatives, such as 3-(m-chlorophenyl)-2,2-dimethyl-3-hydroxythis compound, have shown potential due to their anti-inflammatory, antimicrobial, and antioxidant effects, making them candidates for new drug development. ontosight.ai

Antihyperglycemic and Lipid-Lowering Properties of this compound Derivatives

This compound derivatives have been investigated for their potential in treating metabolic disorders like diabetes and dyslipidemia. A series of this compound derivatives were synthesized and evaluated for their antihyperglycemic activities in various diabetic animal models, including sucrose (B13894) loaded model (SLM), sucrose challenged streptozotocin (B1681764) (STZ-S) induced diabetic rats, and C57BL/KsJ db/db diabetic mice. nih.govmiddlebury.edu Compounds 15 and 16 from one study emerged as potent antihyperglycemics and lipid-lowering agents, demonstrating the ability to reduce body weight and food intake in db/db mice. nih.govmiddlebury.edu The potential mechanism of action for these derivatives was explored through in vitro models, with some compounds showing efficient inhibition of protein tyrosine phosphatase 1B (PTP-1B). nih.govmiddlebury.edu

Further research on beta-alkylaminothis compound derivatives has also indicated hypolipidemic activity by lowering serum cholesterol and triglyceride levels in rodents. nih.gov One derivative, beta-pyrrolidino-(4'-methyl)-propiophenone, demonstrated significant activity in lowering serum lipid levels and tissue lipid levels in hyperlipidemic mice and rats, showing comparable or higher activity than lovastatin (B1675250) or clofibrate (B1669205) in some cases. nih.gov This compound also moderately inhibited the activities of hepatic acetyl CoA synthetase, phosphatidylate phosphohydrolase, and hepatic lipoprotein lipase. nih.gov

Here is a summary of findings on the antihyperglycemic and hypolipidemic activities of some this compound derivatives:

Compound TypeAnimal ModelKey FindingsPotential MechanismReference
This compound Derivatives (15, 16)STZ-S rats, db/db micePotent antihyperglycemic and lipid-lowering effects; reduced body weight/food intakeEfficient PTP-1B inhibition observed for some compounds nih.govmiddlebury.edu
Beta-alkylaminopropiophenonesRodents (mice, rats)Lowered serum cholesterol and triglyceride levelsModerate inhibition of key hepatic enzymes nih.gov
Beta-pyrrolidino-(4'-methyl)-propiophenoneHyperlipidemic mice and ratsReduced serum and tissue lipid levels; comparable/higher activity than lovastatin/clofibrateModerate inhibition of hepatic acetyl CoA synthetase, phosphatidylate phosphohydrolase, hepatic lipoprotein lipase nih.gov

Potential as Central Nervous System (CNS) Agents

This compound derivatives are being explored for their potential effects on the central nervous system. Some derivatives have shown potential as CNS agents, including possible antidepressant and anxiolytic properties. ontosight.aiontosight.ai These effects could be related to their interactions with neurotransmitter systems in the brain. ontosight.ai For example, 3'-fluoro-4'-methoxy-2-phenyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride has shown affinity for certain neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in mood regulation and cognition. ontosight.ai

Several known CNS active compounds are structurally related to this compound, including cathinone (B1664624), methcathinone, bupropion, and diethylpropion. Cathinone is a naturally occurring stimulant found in the khat plant and is chemically similar to amphetamines. nih.govwikipedia.org Methcathinone is a synthetic stimulant structurally similar to cathinone and methamphetamine. nih.govwikidoc.org Bupropion is an atypical antidepressant that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). nih.govwikipedia.org Diethylpropion is a sympathomimetic amine used as an appetite suppressant, which stimulates the release and inhibits the uptake of norepinephrine (B1679862) and dopamine. nih.govmims.com

Antimicrobial and Antioxidant Activities of this compound Derivatives

Research indicates that this compound derivatives can exhibit antimicrobial and antioxidant properties. ontosight.aiontosight.aisolubilityofthings.com These activities suggest their potential use in combating infections and oxidative stress. Studies have shown that some this compound derivatives, such as 3-(m-chlorophenyl)-2,2-dimethyl-3-hydroxythis compound, possess antimicrobial and antioxidant effects. ontosight.ai Another derivative, this compound chlorhydrate, has demonstrated antimicrobial properties and is used in local anesthesia in ophthalmology. this compound itself has also been indicated to exhibit antimicrobial properties. solubilityofthings.com

While the search results did not provide specific data tables detailing the antimicrobial and antioxidant activities of this compound derivatives, the consistent mention of these properties across multiple sources highlights active research in this area.

Research into Neurotransmitter System Interactions

The potential of this compound derivatives as CNS agents is closely linked to their interactions with neurotransmitter systems. Studies have indicated that some this compound derivatives may exhibit antidepressant and anxiolytic effects due to their interaction with neurotransmitter systems in the brain. ontosight.ai For instance, 3'-fluoro-4'-methoxy-2-phenyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride has shown affinity for serotonin and dopamine receptors. ontosight.ai Diethylpropion, a this compound-related compound, is known to stimulate the release and inhibit the reuptake of norepinephrine and dopamine. nih.govmims.com Cathinone is also known to stimulate the release of dopamine and inhibit the reuptake of epinephrine, norepinephrine, and serotonin in the central nervous system. wikipedia.org

These findings suggest that modifications to the this compound structure can lead to compounds that modulate the activity of key neurotransmitters, offering avenues for the development of agents targeting neurological and psychiatric disorders.

Research Applications of Propiophenone and Its Derivatives

Medicinal Chemistry and Pharmaceutical Research

Role in Asymmetric Synthesis for Enantiomerically Pure Products

Asymmetric synthesis, also known as enantioselective synthesis, is a crucial area of research focused on producing enantiomerically pure compounds. ub.edutsijournals.com Enantiomerically pure compounds are particularly important in the pharmaceutical industry due to the differing biological activities of enantiomers. ub.edu Propiophenone-based ketones have been utilized in investigations exploring the α-alkylation of ketones using chiral auxiliaries to achieve high enantiomeric purity in the resulting products. ucc.ie For instance, studies have reported the synthesis of this compound-based hydrazones as part of research into asymmetric synthesis. ucc.ie The mechanism involves the attack of the nitrogen lone pair of a hydrazine (B178648) chiral auxiliary on the electrophilic carbon of the ketone. ucc.ie

Advanced Materials Science and Polymer Chemistry

This compound and its derivatives find applications in the development of advanced materials, including UV-absorbing compounds and liquid crystals. ucc.iebloomtechz.com

This compound in the Formulation of UV-Absorbing Compounds

This compound is employed in the formulation of UV-absorbing compounds. solubilityofthings.com These compounds are essential in products designed to protect against harmful UV radiation. solubilityofthings.com 4'-Methylthis compound (B145568), a derivative of this compound, has also been noted for its UV-absorbing properties, making it suitable for use in materials science applications. bloomtechz.com

Exploration of this compound Derivatives in Liquid Crystals

Research has explored the use of this compound derivatives in liquid crystals. cdnsciencepub.comgoogle.com Studies have investigated the photochemistry of this compound derivatives, such as β-phenyl-4-methoxythis compound, in different liquid crystalline phases, including nematic and smectic B phases. cdnsciencepub.com These investigations utilize techniques like nanosecond laser flash photolysis to study the behavior of these compounds in ordered media. cdnsciencepub.com The solubility limits of these derivatives in smectic phases have been determined using techniques such as 1H NMR spectroscopy. cdnsciencepub.com

Applications in Advanced Materials

This compound derivatives are explored for their potential in advanced materials due to their unique properties. ontosight.ai Research in advanced materials chemistry focuses on the design, synthesis, and applications of functional materials, where organic compounds like this compound derivatives can play a role as building blocks or components. uoc.gr

Agrochemical Research

This compound is a significant intermediate in the agrochemical industry. cymitquimica.comdataintelo.com

This compound as an Intermediate in Agrochemical Production

This compound is utilized as an intermediate in the production of various agrochemicals, including insecticides and herbicides. cymitquimica.comdataintelo.comontosight.ai The growing demand for effective agricultural solutions to improve crop yields and manage pests drives the need for intermediates like this compound in this sector. dataintelo.com For example, 3-tert-butyl-4-methoxythis compound, a this compound derivative, is a synthetic intermediate used in the production of agrochemicals. ontosight.ai Its synthesis typically involves reactions starting from 4-methoxybenzaldehyde. ontosight.ai Additionally, research has assessed the phytotoxic properties of this compound and its derivatives, suggesting potential applications in herbicide development due to their ability to inhibit germination and radicle growth in plants like Lactuca sativa (lettuce).

Phytotoxic Properties for Herbicide Development

Research has explored the phytotoxic properties of this compound and its derivatives, suggesting their potential utility in the development of new herbicides mdpi.com. Studies have shown that these compounds can inhibit the germination and radicle growth of certain plants, such as Lactuca sativa (lettuce) mdpi.com. The efficacy of this compound derivatives can be influenced by structural modifications, including the position and number of methyl groups mdpi.comnih.gov. For instance, 2',4'-dimethylacetophenone (B1329390) has been identified as a more phytotoxic compound compared to this compound and 4'-methylacetophenone (B140295) in studies involving L. sativa and Allium cepa (onion) mdpi.comnih.govresearchgate.net.

The activity of these compounds is concentration-dependent and can exhibit hormetic effects mdpi.comnih.gov. Studies conducted on different substrates, such as paper and soil, have shown variations in the inhibitory effects on germination and seedling growth mdpi.comresearchgate.net. For example, this compound at higher concentrations demonstrated greater inhibition of hypocotyl size in L. sativa on paper mdpi.comnih.gov. The mixture of this compound, 4'-methylacetophenone, and 2',4'-dimethylacetophenone has also been observed to inhibit radicle and hypocotyl length mdpi.comnih.gov. These findings suggest that this compound and its derivatives, particularly those with specific structural features, could serve as lead compounds for developing natural or bio-based herbicides as part of sustainable weed control strategies mdpi.comnih.govresearchgate.net.

CompoundTest PlantSubstrateEffect on GerminationEffect on Radicle GrowthEffect on Hypocotyl SizeIC₅₀ (Germination Rate)IC₅₀ (Hypocotyl Size)
This compoundLactuca sativaPaperSlight inhibitionSlight inhibitionStrong delay/reduction> 0.4 mM0.1 mM
4'-MethylacetophenoneLactuca sativaPaperSlight inhibitionSlight inhibitionStrong delay/reduction0.4 mMNot specified
2',4'-DimethylacetophenoneLactuca sativaPaperSlight inhibitionInhibitionStrong delay/reductionNot specifiedNot specified
This compoundAllium cepaPaperStronger inhibitionInhibitionLess inhibitionNot specifiedNot specified
4'-MethylacetophenoneAllium cepaPaperStronger inhibitionInhibitionLess inhibitionNot specifiedNot specified
2',4'-DimethylacetophenoneAllium cepaPaperStronger inhibitionInhibitionLess inhibitionNot specifiedNot specified
MixtureLactuca sativaPaperSignificantly greater inhibitionInhibitionStrongly inhibitedNot specifiedNot specified

Note: This table summarizes findings from research on the phytotoxic effects of this compound and its derivatives on *Lactuca sativa and Allium cepa. Effects and IC₅₀ values can vary depending on the specific compound, concentration, and experimental conditions.* mdpi.comnih.gov

Environmental Chemistry and Degradation Studies

The environmental fate and degradation of chemical compounds are critical aspects of environmental chemistry muni.czacad-pub.com. Understanding how compounds like this compound behave in different environmental compartments is essential for assessing their potential impact.

Atmospheric Degradation of this compound

This compound, when present in the atmosphere, undergoes degradation primarily through reactions with photochemically produced hydroxyl radicals mdpi.comresearchgate.netnih.gov. Based on estimation methods, the rate constant for the vapor-phase reaction of this compound with hydroxyl radicals at 25 °C is approximately 3X10⁻¹² cu cm/molecule-sec nih.gov. This reaction rate corresponds to an estimated atmospheric half-life of about 5.3 days, assuming an atmospheric concentration of 5X10⁵ hydroxyl radicals per cubic centimeter nih.gov. This compound is not expected to undergo direct photolysis in the atmosphere as it does not absorb light at wavelengths above 290 nm nih.gov.

Photolysis and Hydroxyl Radical Reactions

Photochemical processes, including photolysis and reactions with reactive intermediates like hydroxyl radicals, play a significant role in the transformation of organic compounds in aquatic environments nih.govacs.orguwmh.eu. While direct photolysis of this compound is not considered a major degradation pathway due to its limited light absorption in the relevant solar spectrum nih.gov, its reactions with hydroxyl radicals are important.

Hydroxyl radicals are highly reactive species that can degrade a wide range of organic and inorganic compounds acs.orgwikipedia.org. They are generated through various processes in the environment, including the photolysis of dissolved organic matter (DOM) and the Fenton process nih.govacs.orguwmh.eu. Studies investigating the photochemical formation of hydroxyl radicals from DOM have used model compounds like acetophenone (B1666503) (a related aromatic ketone) to understand the underlying mechanisms nih.govacs.orgnih.gov. These studies indicate that while triplet-state aromatic ketones like acetophenone may not directly produce hydroxyl radicals from hydrogen peroxide, their one-electron reduction products, such as ketyl radicals, can facilitate hydroxyl radical formation nih.govacs.orgnih.gov. This suggests that this compound could also be involved in indirect photochemical degradation processes in water through reactions with hydroxyl radicals generated from other sources.

This compound in Water Pollution Analysis

This compound has been detected in environmental water samples, indicating its presence as a potential water pollutant nih.govekb.eg. Its identification in drinking water and industrial wastewater highlights the need for its analysis in water quality assessments nih.govekb.eg. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are used to identify and quantify organic pollutants, including this compound, in water samples ekb.eg. The presence of this compound in water can be a result of industrial effluents or other sources ekb.eg. Monitoring and analyzing the levels of this compound in water bodies are important aspects of environmental pollution studies ekb.egfujifilm.com.

Environmental CompartmentDegradation PathwayEstimated Half-lifeKey Reactive Species
AtmosphereReaction with Hydroxyl Radicals~5.3 daysHydroxyl Radical (•OH)
WaterReaction with Hydroxyl Radicals (indirect)VariesHydroxyl Radical (•OH)
WaterDirect PhotolysisNot significantNot applicable

Note: The half-life in water can vary significantly depending on the presence of hydroxyl radicals and other environmental factors.

Q & A

Q. What are the standard synthetic routes for propiophenone in academic laboratories, and how can purity be optimized?

this compound is commonly synthesized via Friedel-Crafts acylation of benzene with propionyl chloride using Lewis acid catalysts (e.g., AlCl₃). Key steps include:

  • Reaction conditions : Anhydrous environment, controlled temperature (40–60°C), and stoichiometric catalyst ratios to minimize side products.
  • Purification : Distillation under reduced pressure (b.p. 98–100°C at 20 mmHg) or recrystallization from ethanol/water mixtures to achieve ≥99% purity .
  • Characterization : Confirm purity via GC-MS (retention time ~8.2 min) and refractive index (n²⁰/D = 1.526) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound exhibits moderate toxicity (rat oral LD₅₀ = 4,534.9 mg/kg) and irritancy (H319 for eye damage). Essential precautions:

  • Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and fume hoods to avoid inhalation/contact.
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Store in airtight containers at 10–25°C, away from oxidizers .

Q. Which analytical techniques are most effective for quantifying this compound in mixtures?

  • Chromatography : HPLC with C18 columns (e.g., 45% acetonitrile mobile phase) for retention factor (k) optimization .
  • Spectroscopy : ¹H NMR (δ 7.4–7.6 ppm for aromatic protons; δ 2.9–3.1 ppm for carbonyl-adjacent CH₂) .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., excess molar volume) of this compound mixtures be resolved?

Discrepancies in binary mixtures (e.g., with 3-amino-1-propanol) arise from experimental conditions (temperature, purity). Mitigation strategies:

  • Standardization : Use Redlich-Kister equations to model excess properties (e.g., VmEV_m^E) across temperatures (298.15–308.15 K).
  • Validation : Cross-check data against literature (e.g., Moravkova & Linek’s density measurements) .

Q. What parameters influence chromatographic efficiency for this compound in reversed-phase systems?

Column performance depends on:

  • Stationary phase coverage : Higher C18 surface coverage (e.g., TC5) reduces plate height (HH) by improving eddy dispersion .
  • Mobile phase velocity : Optimize via van Deemter equation (minimum HH at ~0.4 mL/min for this compound) .

Q. How does this compound’s stability under varying pH and temperature conditions impact its application in drug synthesis?

Stability studies should include:

  • Thermal gravimetric analysis (TGA) : Degradation onset at >200°C.
  • pH-dependent hydrolysis : Monitor via UV-Vis spectroscopy (λ_max = 254 nm) under acidic/alkaline conditions .

Q. What statistical methods address contradictions in this compound’s reported bioactivity data (e.g., antibacterial vs. anti-inflammatory effects)?

Apply principal contradiction analysis:

  • Identify dominant variables : Dosage, solvent (e.g., DMSO vs. aqueous), and cell line specificity.
  • Meta-analysis : Use ANOVA to reconcile conflicting datasets (e.g., IC₅₀ variations) .

Q. How can subsampling errors in this compound purity assays be minimized during large-scale studies?

Follow ASTM guidelines:

  • Incremental sampling : Collect ≥10 increments from heterogeneous batches.
  • Error propagation models : Calculate subsampling error (sFEs_{FE}) using intra-particle diffusion coefficients (DpartD_{part}) .

Q. What mechanistic insights can be gained from studying this compound’s role in cross-coupling reactions?

Investigate via:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for C-H activation steps.
  • DFT calculations : Map transition states (e.g., Pd-catalyzed arylations) .

Q. How do this compound’s degradation pathways in environmental matrices affect ecotoxicity assessments?

  • Photolysis studies : Expose to UV light (λ = 300–400 nm) and analyze by LC-UV/MS for byproducts.
  • Aquatic toxicity testing : Use Daphnia magna to determine EC₅₀ values under OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.